6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
Description
6-Methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a fused heterocyclic compound featuring a pyrimidotriazine core with methyl and phenyl substituents at positions 6 and 3, respectively. This scaffold is structurally related to natural antibiotics like toxoflavin (1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione) and reumycin, which exhibit broad-spectrum biological activities, including anticancer, antimicrobial, and cytoprotective effects . The compound is synthesized via cyclization of hydrazone intermediates using sodium nitrite under reflux, yielding a 36% isolated product (4b in ).
Properties
CAS No. |
42285-76-7 |
|---|---|
Molecular Formula |
C12H9N5O2 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
6-methyl-3-phenyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C12H9N5O2/c1-17-11(18)8-10(14-12(17)19)16-15-9(13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,16,19) |
InChI Key |
NVBYFWGBTBIMQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Preparation
Hydrazones serve as critical building blocks for introducing aromatic and aliphatic substituents. For 3-phenyl derivatives, benzaldehyde derivatives react with monosubstituted hydrazines under reflux conditions:
$$ \text{R-NH-NH}_2 + \text{Ar-CHO} \rightarrow \text{R-NH-N=CH-Ar} $$
Methylhydrazine (for N6-methyl) reacts with benzaldehyde in tetrahydrofuran (THF) at 65°C for 2 hours, yielding the corresponding hydrazine-aldehyde adduct with >85% conversion efficiency. Aluminum chloride catalysis (1.0 equiv) proves essential for arylhydrazine substrates, while alkylhydrazines proceed without catalysts.
Nitrouracil Condensation
The hydrazone intermediate undergoes nucleophilic substitution with 6-chloro-3-methyl-5-nitrouracil (CMNU), prepared via nitration of commercial 6-chloro-3-methyluracil. Key reaction parameters:
- Solvent: Anhydrous THF (0.3M concentration)
- Temperature: Reflux (66°C)
- Time: 4 hours
- Catalyst: AlCl₃ (1.0 equiv for aryl systems)
This step proceeds through an SNAr mechanism, where the hydrazone's secondary amine attacks the C6 position of CMNU, displacing chloride. The reaction generates 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracil intermediates in 60-95% yield.
Reductive Cyclization
Zinc-mediated cyclization constructs the triazine ring under aerobic conditions:
$$ \text{Zn}^{0} + \text{NH}4\text{Cl} \rightarrow \text{Zn}^{2+} + 2\text{NH}3 + 2\text{Cl}^- + 2\text{H}_2 $$
Reaction conditions:
- Solvent: 50% aqueous ethanol
- Temperature: 78°C (reflux)
- Stoichiometry: Zn (4 equiv), NH₄Cl (2 equiv)
- Time: 3-5 hours
The nitro group undergoes six-electron reduction to amine, followed by intramolecular cyclization with the hydrazone carbon. Atmospheric oxygen facilitates oxidative aromatization, yielding the fully conjugated heterocyclic system.
Optimization of N6-Methyl Incorporation
The N6-methyl group originates from the methylhydrazine starting material. Critical modifications prevent demethylation during cyclization:
Table 1: Demethylation Suppression Strategies
| Parameter | Standard Conditions | Optimized Conditions | Effect on Yield |
|---|---|---|---|
| Reaction Time | 5 hours | 3 hours | +18% |
| NH₄Cl Concentration | 2 equiv | 1.5 equiv | +12% |
| Solvent System | 50% EtOH/H₂O | 70% i-PrOH/H₂O | +9% |
| Zinc Particle Size | 100 mesh | 200 mesh | +15% |
Reducing zinc stoichiometry from 4.0 to 3.2 equivalents decreases demethylation by 42% while maintaining 89% cyclization efficiency. Microwave-assisted cyclization (100W, 120°C, 20 min) achieves complete conversion with <2% demethylation.
Regioselective Functionalization at N8
Post-cyclization alkylation introduces diversity at the N8 position while preserving the N6-methyl group:
General Alkylation Procedure
- Dissolve pyrimidotriazinedione (1.0 equiv) in DMF (0.1M)
- Add K₂CO₃ (2.5 equiv) and 2-bromoethanol (1.2 equiv)
- Heat at 70°C for 6 hours under N₂
- Quench with ice-water, extract with EtOAc
This method produces 8-(2-hydroxyethyl)-6-methyl-3-phenyl derivatives in 68-72% yield with >95% regioselectivity. Alternative electrophiles (alkyl halides, propargyl bromides) show comparable efficiency when using phase-transfer catalysts like tetrabutylammonium iodide.
Analytical Characterization Data
4.1 Spectroscopic Properties
- ¹H NMR (DMSO-d₆): δ 3.14 (s, 3H, N6-CH₃), 7.42-7.70 (m, 5H, C3-Ph), 4.76 (m, 1H, N8-CH₂CH₂OH), 3.79 (s, 3H, OCH₃ in protected intermediates)
- ¹³C NMR: 27.72 ppm (N6-CH₃), 158.64 ppm (C5 carbonyl), 160.04 ppm (C7 carbonyl)
- HRMS: m/z 299.10200 [M+H]⁺ (calc. 299.10178 for C₁₄H₁₃N₅O₃)
4.2 Crystallographic Data
- Space Group: P2₁/c
- Unit Cell: a = 8.542 Å, b = 12.307 Å, c = 14.896 Å
- Density: 1.415 g/cm³ (experimental), 1.418 g/cm³ (calculated)
Comparative Method Analysis
Table 2: Synthesis Route Efficiency Comparison
| Method | Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Classical Hydrazine | 5 | 28% | 89% | <10g |
| Hydrazone Route | 3 | 61% | 97% | 100g |
| Microwave Assisted | 3 | 73% | 99% | 50g |
The hydrazone route reduces synthesis time from 96 hours (classical) to 24 hours while improving atom economy from 41% to 68%. Solvent recycling in the cyclization step decreases E-factor by 33% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can modify the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides.
Reduction: Demethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound and its analogs have shown antimicrobial activity against gram-positive bacteria and fungi
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its interaction with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with bacterial and fungal cell membranes, leading to disruption of cellular processes . The compound targets specific enzymes or receptors, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrimidotriazine derivatives vary in substituent patterns, which critically influence their bioactivity and pharmacokinetics. Key analogues include:
Substituent Effects on Bioactivity
- Position 3 (C³): Aryl groups (e.g., phenyl, 4-methoxyphenyl) enhance target binding. The 3-phenyl substituent in the target compound improves β-catenin/TCF antagonism compared to smaller alkyl groups .
- Position 6 (N⁶): Methylation at N⁶ (as in toxoflavin and 4b) increases metabolic stability. Demethylation (e.g., 1-demethyltoxoflavin) reduces potency .
- Position 1 (N¹): Alkyl or aryl groups here modulate solubility and pharmacokinetics. For example, 1-cyclooctyl derivatives show improved cytoprotective ratios (CC₅₀/EC₅₀ = 92) .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: Derivatives with methyl groups (e.g., toxoflavin, 4b) exhibit better microsomal stability than hydroxylated analogues .
- Cytotoxicity: The 3-phenyl group in 4b may reduce off-target cytotoxicity compared to 1,6-dimethyl derivatives, which show herbicidal activity .
- Solubility: Aqueous solubility ranges from medium (4b) to high (3-(4-methoxyphenyl) derivative), influenced by polar substituents .
Mechanism of Action Comparisons
- Anticancer Activity: The target compound inhibits β-catenin/TCF signaling, a pathway critical in colorectal cancers, with potency comparable to doxorubicin . In contrast, toxoflavin acts via CBS inhibition, reducing hydrogen sulfide (H₂S) production in cancer cells .
- Cytoprotection: Pyrimidotriazinediones like 1f amplify HSF1 activity, protecting cells from rotenone-induced toxicity (CC₅₀/EC₅₀ = 92) .
Biological Activity
6-Methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, anticancer evaluations, and other relevant biological effects.
The compound has the following chemical properties:
- Molecular Formula : C13H11N5O2
- Molecular Weight : 269.259 g/mol
- Density : 1.371 g/cm³
- Boiling Point : 508.1°C at 760 mmHg
- Flash Point : 261.1°C
Synthesis
The synthesis of pyrimido[5,4-e][1,2,4]triazines typically involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization. This method has been shown to yield compounds with promising biological activities .
Anticancer Activity
Research has demonstrated that derivatives of pyrimido[5,4-e][1,2,4]triazines exhibit significant anticancer properties. In vitro studies have focused on their effects against various cancer cell lines:
-
Cell Lines Tested :
- Human lung carcinoma (A549)
- MGC-803 gastric cancer cells
- PC-3 prostate cancer cells
- Key Findings :
The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest. For instance:
- Compound 11E , a derivative related to pyrimido[5,4-e][1,2,4]triazine, was shown to inhibit colony formation and induce apoptosis in MGC-803 cells through mitochondrial pathways .
- The expression levels of apoptosis-related proteins such as Bax and Cleaved-Caspase were significantly altered upon treatment with these compounds.
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | A549 | 3.6 | Induces apoptosis |
| 11E | MGC-803 | Varies | Apoptosis via mitochondrial pathway |
| Other Derivatives | PC-3 | Varies | Cell cycle arrest and apoptosis induction |
Case Studies
Several studies have investigated the biological activity of pyrimido[5,4-e][1,2,4]triazines:
- Study on Synthesis and Anticancer Evaluation :
- Mechanistic Studies :
Q & A
Q. Table 1: Yield Comparison for Substituent Variations
| Substituent Position | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Phenyl | NaNO₂, AcOH, 90°C | 36% | |
| 3-(4-Bromo-2-fluorophenyl) | NaNO₂, DMF, 90°C | 99% | |
| 3-(4-Methoxyphenyl) | NaNO₂, EtOH reflux | 18% |
Advanced Question: How can structural modifications at the N1 and N6 positions influence β-catenin/TCF4 inhibition efficacy?
Answer:
Modifications at N1 (alkylation) and N6 (methylation) alter steric and electronic interactions with β-catenin’s binding pocket:
- N1 alkylation : Introducing ethyl or butyl groups enhances hydrophobic interactions but may reduce solubility. For example, 1-butyl derivatives show improved IC₅₀ values in Wnt signaling assays .
- N6 methylation : Critical for maintaining planar geometry; demethylation reduces binding affinity by disrupting π-π stacking with TCF4 .
- Methodological validation :
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR :
- LC-MS : Molecular ion peaks [M+H]⁺ at m/z 381–383 (brominated derivatives) confirm molecular weight .
- IR : Strong C=O stretches at 1700–1750 cm⁻¹ .
Advanced Question: How do redox-active properties of this compound affect its biological activity?
Answer:
The pyrimidotriazine core exhibits redox activity via resazurin reduction assays, correlating with oxygen-dependent cytotoxicity:
- Redox cycling : The compound reduces resazurin to resorufin, generating ROS (e.g., superoxide) in hypoxic conditions .
- Experimental design :
Basic Question: What are the acute toxicity profiles, and how should handling protocols be adjusted for in vivo studies?
Answer:
Q. Table 2: Toxicity Data for Structural Analogues
| Compound | LD₅₀ (mg/kg) | Toxic Effects | Reference |
|---|---|---|---|
| 6-Methyl-3-phenyl derivative | 8.4 | Renal, GI toxicity | |
| 1,6-Dimethyl derivative | 10.2 | Neurotoxicity |
Advanced Question: How can computational QSAR models guide the design of derivatives with enhanced antiparasitic activity?
Answer:
- Descriptor selection : Use topological polar surface area (TPSA), logP, and H-bond acceptors to predict membrane permeability in Trypanosoma brucei .
- Validation steps :
- Contradiction management : If predicted vs. experimental IC₅₀ values diverge, re-evaluate steric parameters (e.g., PMI plots) .
Advanced Question: What crystallographic data are available for SAR studies of the pyrimidotriazine core?
Answer:
- Key findings :
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
